![molecular formula C16H10BrNO3 B2860400 2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 22394-23-6](/img/structure/B2860400.png)
2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione” is a chemical compound with the CAS Number: 22394-23-6 . It has a molecular weight of 344.16 . The IUPAC name for this compound is 2- (2- (2-bromoacetyl)phenyl)isoindoline-1,3-dione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H10BrNO3/c17-9-14(19)12-7-3-4-8-13(12)18-15(20)10-5-1-2-6-11(10)16(18)21/h1-8H,9H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 344.16 . Other specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Photophysical Properties
A novel phthalimide derivative containing an isoindole moiety was synthesized and its solvatochromic behavior was investigated to estimate the singlet excited and ground state dipole moments. The study provides insights into the chemical stability and reactive centers of such compounds, contributing to the understanding of their photophysical properties and potential applications in material science or photodynamic therapy (Akshaya et al., 2016).
Structural Characterization
The structure of a similar isoindole-1,3-dione derivative was confirmed using 1D and 2D NMR spectroscopy, highlighting the significance of such techniques in verifying the identity of complex organic compounds. This approach is essential in the development of new chemical entities with potential applications in various fields of research, including medicinal chemistry and materials science (Dioukhane et al., 2021).
Functionalization and Reactivity
The reactivity of isoindole-1,3-diones with bromine and other reagents was explored, leading to the formation of pseudo-allylic halogenation products. Such studies are crucial for understanding the chemical behavior of isoindole derivatives, paving the way for their application in synthetic organic chemistry and the design of new molecules with specific functionalities (Khusnitdinov et al., 2019).
Novel Routes to Isoindolobenzazepines
Research into the reactions of phthalimidin-2-ylacetic acid derivatives has opened new routes to isoindolobenzazepines, a class of compounds that may have potential applications in the development of new therapeutic agents or in material science. This work illustrates the importance of innovative synthetic pathways in expanding the chemical space of isoindole derivatives (Scartoni et al., 1979).
Polysubstituted Isoindole-1,3-dione Analogues
The synthesis of new polysubstituted isoindole-1,3-dione analogues demonstrates the versatility of isoindole derivatives in chemical synthesis. The ability to introduce various substituents and functional groups can lead to compounds with diverse physical, chemical, and biological properties, suitable for applications in pharmaceuticals, agrochemicals, and materials science (Tan et al., 2014).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been reported to have a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects .
Mode of Action
It has been reported that a similar compound, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, showed significant inhibitory effects on the viability of cancer cells . This suggests that the compound may interact with cellular targets to induce changes that inhibit cell growth or survival.
Biochemical Pathways
Similar compounds have been shown to affect various pathways related to cell growth, inflammation, and viral replication .
Pharmacokinetics
Similar compounds, due to their neutral and hydrophobic nature, can pass through the living membrane in vivo , suggesting good bioavailability.
Result of Action
The compound 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione has been found to induce apoptosis and necrosis in Raji cells, a type of lymphoma cell . This suggests that 2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione may have similar effects on cellular health and survival.
Action Environment
The synthesis of similar compounds has been carried out under various conditions, suggesting that the compound’s action may be influenced by factors such as temperature and ph .
Eigenschaften
IUPAC Name |
2-[2-(2-bromoacetyl)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO3/c17-9-14(19)12-7-3-4-8-13(12)18-15(20)10-5-1-2-6-11(10)16(18)21/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWGJWVERUCIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


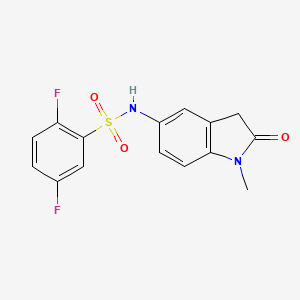
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-nitro-phthalamic acid](/img/structure/B2860320.png)
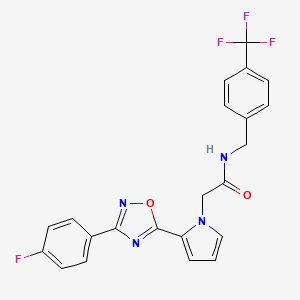
![4-isopropoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2860324.png)

![6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one](/img/structure/B2860328.png)
![1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one](/img/structure/B2860330.png)
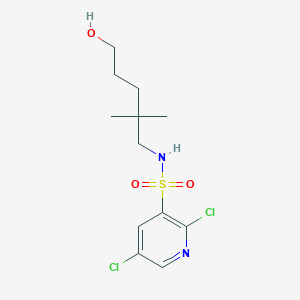
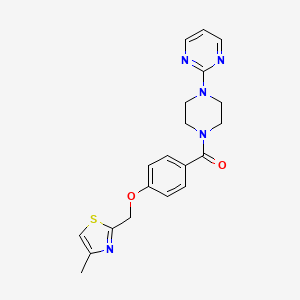
![1-(2-chloro-6-fluorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2860336.png)
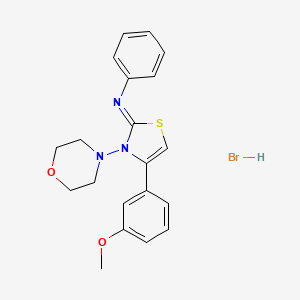
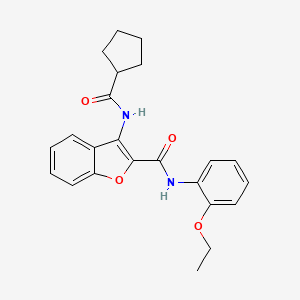
![Methyl 2-(4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetate](/img/structure/B2860340.png)